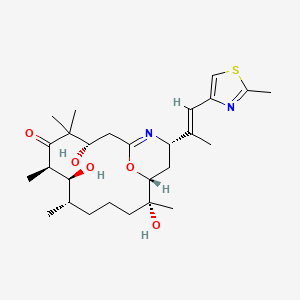
4-オクチルフェノール-d17
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-N-OCTYL-D17-PHENOL is a deuterated analogue of 4-n-octylphenol, a compound known for its use in various industrial applications. The deuterium labeling makes it particularly useful in scientific research, especially in studies involving isotopic labeling and tracing. The molecular formula of 4-N-OCTYL-D17-PHENOL is C14H5D17O, and it has a molecular weight of 223.43 g/mol .
科学的研究の応用
4-N-OCTYL-D17-PHENOL is widely used in scientific research due to its unique properties:
Chemistry: Used as a tracer in isotopic labeling studies to track chemical reactions and pathways.
Biology: Employed in metabolic studies to understand the behavior of phenolic compounds in biological systems.
Medicine: Investigated for its potential effects on endocrine systems due to its structural similarity to estrogenic compounds.
Industry: Utilized in the development of advanced materials and polymers
作用機序
Target of Action
4-Octylphenol-d17 is a deuterium-labeled version of 4-Octylphenol It’s known that stable isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Mode of Action
Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs . This suggests that 4-Octylphenol-d17 may interact with its targets in a way that allows for precise tracking and quantification of its metabolic processing.
Biochemical Pathways
The use of deuterium-labeled compounds like 4-octylphenol-d17 is common in the study of drug metabolism and pharmacokinetics . These compounds can provide valuable insights into the biochemical transformations that a drug undergoes in the body.
Pharmacokinetics
4-Octylphenol-d17, being a deuterium-labeled compound, is primarily used to study the pharmacokinetics of 4-Octylphenol . Deuterium labeling can affect the pharmacokinetic and metabolic profiles of drugs . .
Result of Action
The use of deuterium-labeled compounds can provide valuable insights into the metabolic processing of a drug, which can indirectly inform us about its molecular and cellular effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-OCTYL-D17-PHENOL typically involves the deuteration of 4-n-octylphenol. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium atoms. The reaction conditions often include the use of deuterium gas (D2) and a suitable catalyst, such as palladium on carbon (Pd/C), under elevated temperatures and pressures .
Industrial Production Methods
Industrial production of 4-N-OCTYL-D17-PHENOL follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure efficient and complete deuteration. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
4-N-OCTYL-D17-PHENOL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form deuterated alcohols.
Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly used.
Major Products Formed
Oxidation: Formation of deuterated quinones.
Reduction: Formation of deuterated alcohols.
Substitution: Formation of deuterated nitro or halogenated compounds.
類似化合物との比較
Similar Compounds
4-n-Octylphenol: The non-deuterated analogue, commonly used in industrial applications.
4-tertiary-Octylphenol: Another alkylphenol with similar applications but different structural properties.
4-n-Nonylphenol: A compound with a longer alkyl chain, used in similar contexts
Uniqueness
4-N-OCTYL-D17-PHENOL is unique due to its deuterium labeling, which makes it particularly valuable in isotopic studies. This labeling allows for precise tracking and analysis in various scientific applications, providing insights that are not possible with non-deuterated analogues .
特性
IUPAC Name |
4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12,15H,2-8H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDQQZYCCIDJRK-OISRNESJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=CC=C(C=C1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.43 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219794-55-4 |
Source


|
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219794-55-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3-Bromo-5-methoxy-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1142799.png)


